molecular formula C11H12N2O3S B2637637 2-((furan-2-ylmethyl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 403836-45-3

2-((furan-2-ylmethyl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2637637
CAS No.: 403836-45-3
M. Wt: 252.29
InChI Key: ALTQSDDPMQCBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((furan-2-ylmethyl)thio)-N-(5-methylisoxazol-3-yl)acetamide is an organic compound that features a furan ring, a thioether linkage, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((furan-2-ylmethyl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Furan-2-ylmethyl Thioether: This step involves the reaction of furan-2-ylmethanol with a thiol compound under acidic or basic conditions to form the thioether linkage.

    Acylation: The thioether is then acylated with an appropriate acylating agent, such as acetyl chloride, to introduce the acetamide group.

    Cyclization: The final step involves the cyclization of the intermediate product with a suitable reagent to form the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((furan-2-ylmethyl)thio)-N-(5-methylisoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted thioether derivatives.

Scientific Research Applications

2-((furan-2-ylmethyl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((furan-2-ylmethyl)thio)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    2-((furan-2-ylmethyl)thio)-N-(5-methylisoxazol-3-yl)acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-8-5-10(13-16-8)12-11(14)7-17-6-9-3-2-4-15-9/h2-5H,6-7H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTQSDDPMQCBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.